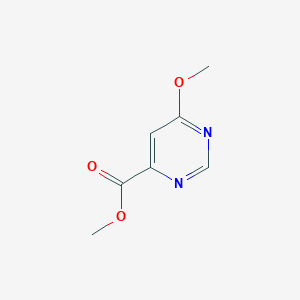
Methyl 6-methoxypyrimidine-4-carboxylate
説明
“Methyl 6-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1244019-84-8 . It has a molecular weight of 168.15 and its IUPAC name is methyl 6-methoxypyrimidine-4-carboxylate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-methoxypyrimidine-4-carboxylate” is1S/C7H8N2O3/c1-11-6-3-5 (7 (10)12-2)8-4-9-6/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 6-methoxypyrimidine-4-carboxylate” is a solid compound . Its molecular weight is 168.15 .科学的研究の応用
1. Structural Analysis and Synthesis
Methyl 6-methoxypyrimidine-4-carboxylate and its derivatives have been a subject of structural analysis and synthesis in various research contexts. The crystal and molecular structures of derivatives like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were studied, emphasizing their relevance in antitubercular agent synthesis and understanding the structural intricacies of such compounds (Richter et al., 2023). Furthermore, studies on the synthesis of related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, reveal the intricate steps and conditions needed for such syntheses, showcasing the compound's relevance in the synthesis of complex molecules, including those with applications in receptor antagonism (Hirokawa et al., 2000).
2. Application in NMR Spectroscopy and Structural Identification
The compound and its derivatives are also utilized in analytical methods like NMR spectroscopy to elucidate the structure of complex molecules. For instance, the one‐bond chlorine‐isotope effect in 13C NMR was effectively used for identifying chlorinated carbons in structures related to methyl 6-methoxypyrimidine-4-carboxylate, indicating its application in solving structural problems in chlorinated compounds (Irvine et al., 2008).
3. Role in Synthesis of Biologically Active Derivatives
Methyl 6-methoxypyrimidine-4-carboxylate derivatives are pivotal in synthesizing biologically active molecules. The synthesis of specific derivatives indicates their role as intermediates in the creation of compounds with potential receptor antagonist activities. For instance, an efficient synthesis pathway was developed for a derivative, highlighting its importance as a carboxylic acid moiety of potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist (Horikawa et al., 2001).
4. Catalytic Applications and Chemical Reactions
The compound's derivatives have been involved in catalytic processes and chemical reactions, indicating their versatility in organic synthesis. For example, studies on the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates reveal the potential application of these derivatives in producing enantiomerically pure compounds, vital in pharmaceuticals and other industries (Andzans et al., 2013).
5. Potential Antiviral Applications
Some studies suggest the potential application of methyl 6-methoxypyrimidine-4-carboxylate derivatives in the development of antiviral compounds. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives of methyl 6-methoxypyrimidine-4-carboxylate, demonstrated inhibitory activity against retrovirus replication in cell culture, hinting at the potential therapeutic applications of these compounds (Hocková et al., 2003).
6. Utility in Investigating Tautomerization and Hydrogen Bonding
Methyl 6-methoxypyrimidine-4-carboxylate derivatives are instrumental in studying fundamental chemical processes such as tautomerization and hydrogen bonding. The investigation into the amino-imino tautomerization of amino-methoxypyrimidines with acetic acid, and the effects of the methoxy group on these processes, underscores the compound's utility in understanding the chemical behavior and properties of complex molecular systems (Kitamura et al., 2007).
特性
IUPAC Name |
methyl 6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNWYNQPUWVBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxypyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



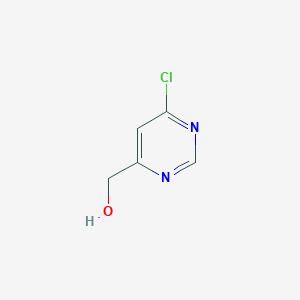
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
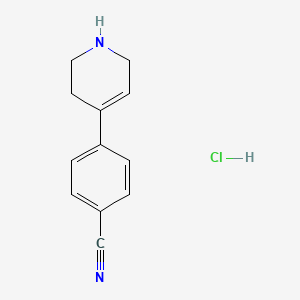
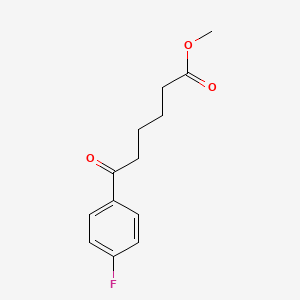
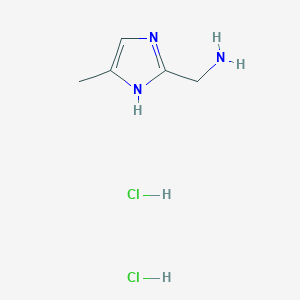
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
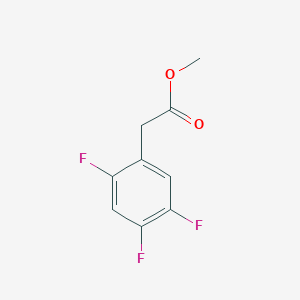
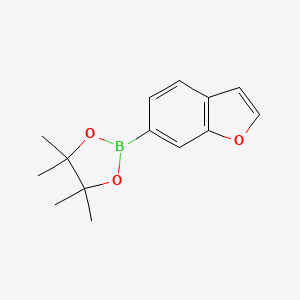
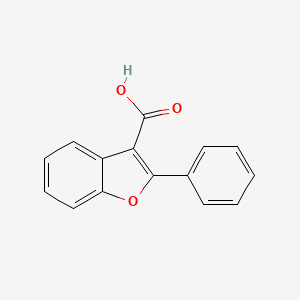
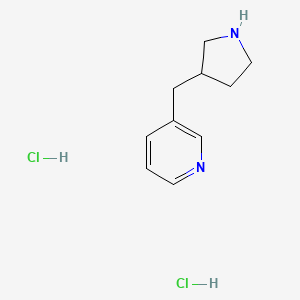
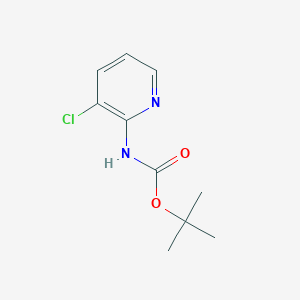
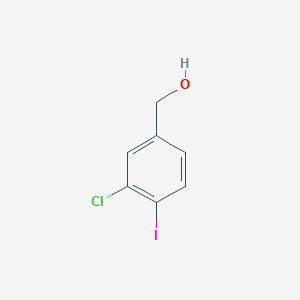
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)